2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-mesitylacetamide
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Overview
Description
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a benzofuran ring system, which is fused with a dimethyl group and linked to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using reagents like methyl iodide.
Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: The aromatic ring in the benzofuran system can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but lacks the acetamide moiety.
2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the acetamide and hydroxyl groups.
Carbofuran phenol: Contains a benzofuran ring but with different substituents.
Uniqueness
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzofuran ring and the acetamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25NO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25NO3/c1-13-9-14(2)19(15(3)10-13)22-18(23)12-24-17-8-6-7-16-11-21(4,5)25-20(16)17/h6-10H,11-12H2,1-5H3,(H,22,23) |
InChI Key |
LZCGJEKKECDILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C |
Origin of Product |
United States |
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